![molecular formula C22H27N3O2 B4791825 2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER](/img/structure/B4791825.png)
2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER
Overview
Description
2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER is a complex organic compound that features an indole moiety, a tetrahydropyrazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the tetrahydropyrazine ringCommon reagents used in these steps include indole-3-carbaldehyde, tetrahydropyrazine, and methoxyphenol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. These methods help in maintaining consistent reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The tetrahydropyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, dihydropyrazine derivatives, and various substituted phenyl ethers .
Scientific Research Applications
2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrahydropyrazine ring may interact with nucleic acids, affecting gene expression. The methoxyphenyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives with similar biological activities.
Tetrahydropyrazine derivatives: Compounds with similar ring structures and potential therapeutic applications.
Methoxyphenyl ethers: Compounds with similar ether linkages and industrial applications.
Uniqueness
2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-6-METHOXYPHENYL METHYL ETHER is unique due to its combination of an indole moiety, a tetrahydropyrazine ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 2-{[4-(1H-indol-3-ylmethyl)tetrahydro-1-pyrazinyl]methyl}-6-methoxyphenyl methyl ether is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure
The compound features an indole moiety, a tetrahydropyridine ring, and a methoxyphenyl group. Its structure can be summarized as follows:
- Indole : A bicyclic structure known for its presence in many biologically active compounds.
- Tetrahydro-1-pyrazine : A saturated six-membered ring that contributes to the compound's interaction with biological targets.
- Methoxyphenyl group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
Pharmacological Properties
Research indicates that derivatives of indole and pyrazine exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to the target molecule have shown promise as inhibitors of receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis. For instance, studies on related indolin-2-one derivatives demonstrated potent inhibition against VEGF-R2, FGF-R1, and PDGF-Rbeta receptors, suggesting potential applications in cancer therapy .
- CNS Activity : The structural components of the compound suggest potential interactions with central nervous system (CNS) receptors. Indole derivatives are often explored for their effects on neurotransmitter systems, including serotonin and dopamine pathways, which are critical in treating disorders such as depression and anxiety .
The mechanisms through which this compound exerts its biological effects can be hypothesized based on its structural features:
- Receptor Binding : The indole moiety may facilitate binding to serotonin receptors or other GPCRs (G-protein coupled receptors), influencing neurotransmission.
- Kinase Inhibition : The tetrahydro-1-pyrazinyl structure may interact with ATP-binding sites on receptor tyrosine kinases, leading to inhibition of signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have investigated similar compounds with promising results:
- Inhibition of Angiogenesis : A study demonstrated that indolin-2-one derivatives inhibited VEGF signaling pathways, reducing angiogenesis in vitro. This suggests that the target compound may also possess similar antiangiogenic properties .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that related compounds exhibited selective cytotoxicity against various cancer cell lines, including HeLa and T-47D cells. These findings highlight the potential for further development of this compound as an anticancer agent .
Data Table
The following table summarizes key findings related to the biological activity of compounds structurally similar to this compound:
Properties
IUPAC Name |
3-[[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-26-21-9-5-6-17(22(21)27-2)15-24-10-12-25(13-11-24)16-18-14-23-20-8-4-3-7-19(18)20/h3-9,14,23H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJPANAIVGHXMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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